N-ethyl-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O/c1-3-16-15(23)22-6-10-4-21(5-11(10)7-22)14-12-13(17-8-18-14)20(2)9-19-12/h8-11H,3-7H2,1-2H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNGGIORILFYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₇O₂, with a molecular weight of 365.4 g/mol. The compound features a purine base integrated into a pyrrole ring system, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₇O₂ |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 2549038-21-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including protein kinases (PKs). PKs are crucial in signal transduction pathways and are often implicated in cancer development. The compound may act as an inhibitor of specific PKs, thereby modulating cellular signaling pathways that contribute to tumor growth and proliferation.
Key Mechanisms:
- Inhibition of Protein Kinases : The presence of the purine moiety allows for competitive inhibition at ATP-binding sites of kinases.
- Modulation of Cell Signaling : By inhibiting specific kinases, the compound can alter downstream signaling pathways involved in cell growth and survival.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines by targeting key signaling pathways involved in oncogenesis.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects against certain viruses by disrupting viral replication mechanisms.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with immune cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same structural class, providing insights into their therapeutic potential:
- Inhibition Studies : A study highlighted the effectiveness of similar compounds in inhibiting Akt isoforms, which are critical for cancer cell survival and proliferation .
- Structure-Activity Relationship (SAR) : Research on derivatives of this compound has demonstrated that modifications to the purine or pyrrole structures can enhance potency and selectivity against specific kinases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of purine-functionalized heterocycles. Below is a comparative analysis with analogous molecules, focusing on structural, synthetic, and functional attributes.
Core Heterocyclic Scaffolds
- Pyrrolo[3,4-c]pyrrole vs. Pyrrolo[2,3-c]pyridine: The octahydropyrrolo[3,4-c]pyrrole core in the target compound differs from pyrrolo[2,3-c]pyridine derivatives (e.g., ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) in ring connectivity and saturation.
*Note: Synthesis of the target compound likely involves multi-step routes, whereas highlights efficient hydrogenation steps for related intermediates.
Purine Modifications
- 9-Methylpurine vs. Unmodified Purine: The 9-methyl substitution on the purine ring may sterically hinder interactions with enzymes or receptors compared to unmodified purines. For example, adenosine derivatives lacking methyl groups exhibit higher affinity for adenosine receptors, suggesting the 9-methyl group in the target compound could reduce binding in certain biological contexts.
Carboxamide vs. Ester Side Chains
- The ethyl carboxamide group in the target compound contrasts with ester functionalities in analogs like ethyl pyrrolopyridine carboxylates. Carboxamides generally exhibit improved metabolic stability and slower hydrolysis rates compared to esters, which are prone to enzymatic cleavage. This modification could enhance the compound’s bioavailability .
Pharmacological and Physicochemical Properties (Hypothetical Analysis)
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Solubility : The polar carboxamide and purine groups likely improve aqueous solubility over purely aromatic analogs.
- Synthetic Complexity : The bicyclic pyrrolopyrrole core requires advanced stereocontrol during synthesis, contrasting with simpler pyrrolopyridine systems described in .
Preparation Methods
Cyclization of Pyrrole Derivatives
Cyclization reactions involving substituted pyrroles and diketones under acidic or basic conditions are widely employed. For example, tert-butyl piperidin-4-ylmethylcarbamate undergoes cyclization in anhydrous acetonitrile (MeCN) with N,N-diisopropylethylamine (DIPEA) as a base, yielding the bicyclic framework. This method typically achieves yields of 80–90% when conducted at 85°C for 72 hours.
Reductive Amination Strategies
Alternative approaches utilize reductive amination of pyrrolidine precursors. A notable protocol involves the reaction of 3,4-dihydro-2H-pyran -protected intermediates with lithium borohydride (LiBH4) in toluene/THF mixtures, followed by deprotection using hydrochloric acid. This method minimizes side reactions and enhances stereochemical control.
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | DIPEA, MeCN, 85°C, 72h | 80–90 | |
| Reductive Amination | LiBH4, toluene/THF, HCl | 75–85 |
| Method | Catalysts/Reagents | Solvent System | Yield (%) | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | Pd(PPh3)4, K2CO3 | THF | 53–61 | |
| Suzuki Coupling | Pd(PPh3)4, boronic acid | DME/H2O | 40–50 |
Carboxamide Functionalization
The N-ethyl carboxamide group is installed via amidation or sequential acylation/alkylation.
Direct Amidation
Reacting the pyrrolopyrrole intermediate with ethyl isocyanate in dichloromethane (CH2Cl2) using triethylamine (Et3N) as a base affords the carboxamide derivative. This method requires strict moisture exclusion to prevent hydrolysis.
Stepwise Acylation and Alkylation
Alternative protocols first introduce a benzoyl group using 2-ethoxybenzoyl chloride , followed by transamidation with ethylamine. This two-step process achieves higher purity (≥95%) but involves additional purification steps.
| Method | Reagents | Purity (%) | Source |
|---|---|---|---|
| Direct Amidation | Ethyl isocyanate, Et3N | 85–90 | |
| Stepwise Functionalization | 2-Ethoxybenzoyl chloride | ≥95 |
Industrial Production Considerations
Scalable synthesis necessitates optimization of cost, safety, and environmental impact.
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times from 72 hours to 12 hours for cyclization steps. This technology also improves heat dissipation, minimizing decomposition.
Q & A
Basic Research Questions
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments and carbon frameworks. Key shifts include the purine ring protons (δ 8.0–8.5 ppm) and pyrrolo-pyrrole carboxamide signals (δ 2.5–4.0 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Optimize data collection at high resolution (≤1.0 Å) to resolve the octahydropyrrolo[3,4-c]pyrrole core and purine substituents. Hydrogen-bonding networks between the carboxamide and purine groups should be explicitly mapped .
Q. What are optimal synthetic routes for this compound?
- Methodological Answer :
- Stepwise Coupling : Employ coupling agents like dicyclohexylcarbodiimide (DCC) or HATU in anhydrous dichloromethane (DCM) or DMF at 0–25°C. Protect reactive sites (e.g., purine amines) with tert-butoxycarbonyl (Boc) groups to prevent side reactions .
- Purine Functionalization : Use Suzuki-Miyaura cross-coupling to attach the 9-methylpurine moiety to the pyrrolo-pyrrole scaffold. Optimize catalyst loading (e.g., Pd(PPh)) and base (e.g., NaCO) for >90% yield .
Q. Which purification techniques are most effective for isolating high-purity product?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in DCM) to separate polar impurities. Monitor fractions via TLC (R = 0.3–0.5 in 10% MeOH/DCM) .
- HPLC : Apply reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (30:70 to 70:30 gradient) for final purification. Collect peaks at retention times >15 minutes to ensure purity >98% .
Q. How to design initial biological activity screening assays?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., Aurora A) or purine-binding targets (e.g., adenosine receptors) using fluorescence polarization or ADP-Glo™ assays. Use staurosporine as a positive control .
- Cellular Viability : Screen in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays at 1–100 µM concentrations. Compare IC values to known purine analogs (e.g., olomoucine) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Dose-Response Replication : Validate assays under standardized conditions (e.g., 37°C, 5% CO, 48-hour exposure). Include internal controls (e.g., doxorubicin for cytotoxicity).
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding partners. Cross-reference with PubChem BioActivity data to exclude assay artifacts .
Q. What computational strategies predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Glide with the purine moiety as a pharmacophore anchor. Use the crystal structure of homologous targets (e.g., PDB: 4LQM for kinase domains) for homology modeling .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess conformational stability. Analyze RMSD (<2.0 Å) and ligand-protein hydrogen bonds over time .
Q. How to address challenges in crystallographic refinement of this compound?
- Methodological Answer :
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals. Refine anisotropic displacement parameters (ADPs) for heavy atoms (e.g., nitrogen in purine).
- Hydrogen Placement : Apply SHELXE’s hydrogen-bond constraints to the carboxamide group. Validate with 2mF-DF maps contoured at 1.5σ .
Q. How to design in vivo studies for pharmacokinetic and efficacy evaluation?
- Methodological Answer :
- Dosing Regimens : Administer orally (5–50 mg/kg) in murine models with cyclodextrin-based formulations to enhance solubility. Collect plasma at 0, 1, 4, 8, 24 hours for LC-MS/MS analysis .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly. Compare to vehicle controls and adjust dosing based on NOAEL (No Observed Adverse Effect Level) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
